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Compound of Interest

Compound Name: 6-Acetonyldihydrosanguinarine

Cat. No.: B104358

An In-depth Technical Guide to 6-
Acetonyldihydrosanguinarine

This technical guide provides a comprehensive overview of 6-Acetonyldihydrosanguinarine,
a derivative of the benzophenanthridine alkaloid sanguinarine. This document is intended for
researchers, scientists, and professionals in the field of drug development and natural product
chemistry, offering detailed information on its chemical properties, biological context, and
potential mechanisms of action.

Chemical and Physical Properties

6-Acetonyldihydrosanguinarine is a compound that has been isolated from the aerial parts of
Chelidonium majus L., a plant belonging to the Papaveraceae family.[1] Its fundamental
chemical and physical data are summarized below.
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Property Value Source
CAS Number 37687-34-6 [2][3]
Molecular Formula C23H19NO5 [2]
Molecular Weight 389.40 g/mol [11[2]
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Biological Context and Potential Therapeutic
Relevance

6-Acetonyldihydrosanguinarine is a derivative of sanguinarine, a well-studied quaternary
benzophenanthridine alkaloid. Sanguinarine is known for its broad spectrum of biological
activities, including antitumor, anti-inflammatory, neuroprotective, and antimicrobial effects.[4]
The biological activities of sanguinarine and its derivatives are primarily associated with their
influence on various signaling pathways.[4]

Given its structural similarity to sanguinarine, 6-acetonyldihydrosanguinarine is likely to
exhibit similar biological properties. The parent compound, sanguinarine, has been shown to
interact with multiple cellular targets and signaling cascades, which are crucial in the
pathogenesis of various diseases. Research into other isoquinoline alkaloids from genera like
Corydalis has also revealed significant biological activities, including acetylcholinesterase
inhibition and anti-proliferative effects.[5][6]
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Putative Signaling Pathways

While specific signaling pathways for 6-acetonyldihydrosanguinarine have not been
elucidated, the mechanisms of its parent compound, sanguinarine, are well-documented.
Sanguinarine is known to modulate several key signaling pathways, including JAK/STAT,
PI3K/Akt/mTOR, NF-kB, TGF-3, MAPK, and Wnt/B-catenin.[4] The following diagram illustrates
a generalized representation of the PI3K/Akt/mTOR pathway, a common target of sanguinarine

and potentially its derivatives.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b104358?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38460366/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENB"E Foundational & Exploratory

Check Availability & Pricing

Growth Factor /
Ligand

Receptor Tyrosine Kinase Sanguinarine Derivative
P Y (e.g., 6-Acetonyldihydrosanguinarine)
(RTK) !
[Hypothesized]

inhibits

phosphorylates

inhibits

activates

mTORC1

Cellular Responses
(Proliferation, Survival, Growth)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b104358?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by a sanguinarine
derivative.

Experimental Protocols

Specific experimental protocols for the synthesis, isolation, and biological evaluation of 6-
acetonyldihydrosanguinarine are not readily available in the public domain. However,
general methodologies for working with isoquinoline alkaloids can be adapted.

4.1. General Isolation Protocol from Plant Material

o Extraction: The dried and powdered aerial parts of the plant material (e.g., Chelidonium
majus) are extracted with a suitable solvent, such as methanol or ethanol, using maceration
or Soxhlet extraction.

o Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate
the alkaloids. The extract is acidified (e.g., with 5% HCI) and then washed with a non-polar
solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The acidic aqueous
layer is then basified (e.g., with NH4OH to pH 9-10) and the alkaloids are extracted with a
chlorinated solvent (e.g., dichloromethane or chloroform).

o Chromatographic Purification: The resulting alkaloid fraction is then subjected to
chromatographic techniques for purification. This may involve column chromatography on
silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-
performance liquid chromatography (HPLC) to isolate the pure compound.

4.2. General Workflow for In Vitro Biological Activity Screening

The following workflow can be employed to assess the biological activity of 6-
acetonyldihydrosanguinarine.
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Caption: A general workflow for the in vitro biological evaluation of a test compound.

Future Directions

Further research is required to fully characterize the pharmacological profile of 6-
acetonyldihydrosanguinarine. Key areas for future investigation include:

» Total Synthesis: Development of a synthetic route to enable the production of larger
guantities for extensive biological testing and derivatization.

» Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling
pathways modulated by this compound.

« In Vivo Efficacy: Evaluation of its therapeutic potential in animal models of relevant diseases.
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e Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to
identify key structural features responsible for its biological activity and to optimize its
potency and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b104358?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/6-acetonyldihydrosanguinarine.html
https://plantaedb.com/compounds/-6-acetonyldihydrosanguinarine
https://www.vegpharm.com/product-page/6-acetonyldihydrosanguinarine
https://pubmed.ncbi.nlm.nih.gov/38460366/
https://pubmed.ncbi.nlm.nih.gov/38460366/
https://pubs.rsc.org/en/content/articlelanding/2014/ra/c3ra47944g
https://pubs.rsc.org/en/content/articlelanding/2014/ra/c3ra47944g
https://www.researchgate.net/publication/51587557_Bioactive_Isoquinoline_Alkaloids_from_Corydalis_saxicola
https://www.benchchem.com/product/b104358#6-acetonyldihydrosanguinarine-cas-number-and-molecular-weight
https://www.benchchem.com/product/b104358#6-acetonyldihydrosanguinarine-cas-number-and-molecular-weight
https://www.benchchem.com/product/b104358#6-acetonyldihydrosanguinarine-cas-number-and-molecular-weight
https://www.benchchem.com/product/b104358#6-acetonyldihydrosanguinarine-cas-number-and-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104358?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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